molecular formula C19H19N7O3 B12353940 2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide

2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide

Cat. No.: B12353940
M. Wt: 393.4 g/mol
InChI Key: JOOKVOBZUCDIRM-UHFFFAOYSA-N
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Description

ETC-159 is a potent, orally available inhibitor of the enzyme porcupine, which is involved in the post-translational modification of Wnt proteins. Wnt proteins play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and migration. Aberrations in Wnt signaling are implicated in various cancers, making ETC-159 a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: ETC-159 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The preparation method involves treating HEK293 cells stably transfected with STF reporter and pPGK-WNT3A plasmid (STF3A cells) with varying concentrations of compounds. For Wnt secretion, STF3A cells are treated with ETC-159 diluted in 1% fetal bovine serum-containing media .

Industrial Production Methods: The industrial production of ETC-159 involves formulating the compound in 50% polyethylene glycol 400 (vol/vol) in water. The compound exhibits good oral pharmacokinetics in mice, allowing preclinical evaluation via oral administration .

Chemical Reactions Analysis

Types of Reactions: ETC-159 primarily undergoes inhibition reactions where it blocks the secretion and activity of all Wnt proteins. This inhibition is crucial for its role in cancer therapy, as it suppresses cancer proliferation in several cell lines .

Common Reagents and Conditions: The common reagents used in the preparation of ETC-159 include dimethyl sulfoxide (DMSO) and fetal bovine serum. The compound is incubated for 24 hours at a concentration of 100 nanomolar .

Major Products Formed: The major product formed from the reaction involving ETC-159 is the inhibition of Wnt protein secretion, leading to the suppression of cancer cell proliferation .

Mechanism of Action

ETC-159 exerts its effects by inhibiting the enzyme porcupine, which is essential for the post-translational modification and secretion of Wnt proteins. By blocking this enzyme, ETC-159 prevents the activation of the Wnt signaling pathway, leading to the suppression of cancer cell proliferation. The molecular targets involved include β-catenin and lymphoid enhancer-binding factor 1 (LEF1), which are downstream targets of the Wnt pathway .

Comparison with Similar Compounds

ETC-159 is unique in its ability to inhibit the enzyme porcupine, making it a potent inhibitor of the Wnt signaling pathway. Similar compounds include other porcupine inhibitors such as LGK974 and WNT974. ETC-159 stands out due to its oral availability and robust activity in multiple cancer models driven by high Wnt signaling .

Properties

Molecular Formula

C19H19N7O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide

InChI

InChI=1S/C19H19N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11,16-17H,10H2,1-2H3,(H,21,23,27)

InChI Key

JOOKVOBZUCDIRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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